molecular formula C13H13Cl2NO2 B2556425 2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-35-0

2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2556425
CAS No.: 2287261-35-0
M. Wt: 286.15
InChI Key: SWQCFVAJAPADMK-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as diclofenac , is a non-steroidal anti-inflammatory drug (NSAID). It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac primarily targets the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain .


Synthesis Analysis

Diclofenac can be synthesized through various methods, including esterification, amidation, and cyclization reactions. One common approach involves the reaction of 2,6-dichloroaniline with 2-chlorobenzoyl chloride, followed by hydrolysis to yield diclofenac .


Molecular Structure Analysis

The molecular formula of diclofenac is C₁₄H₁₁Cl₂NO₂ , with a molecular weight of approximately 296.149 g/mol . Its chemical structure consists of a benzene ring with an amino group and a carboxylic acid group attached to it. The dichlorophenyl moiety contributes to its anti-inflammatory activity .


Chemical Reactions Analysis

Diclofenac undergoes various chemical reactions, including hydrolysis, esterification, and conjugation. Notably, it can be metabolized in the liver to form several metabolites, such as 4’-hydroxydiclofenac and 5-hydroxydiclofenac. These metabolites play a role in its pharmacological effects and elimination .

Properties

IUPAC Name

2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c14-7-2-1-3-8(15)9(7)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQCFVAJAPADMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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